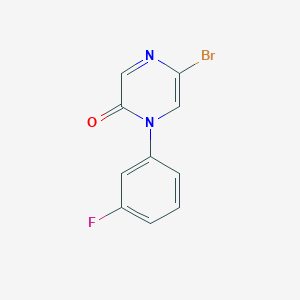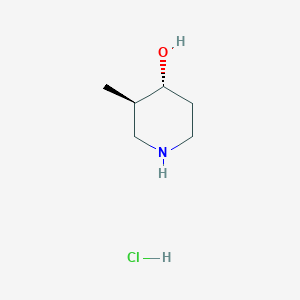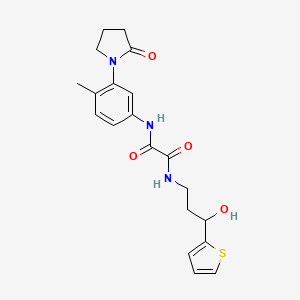
N-(2-chlorophenyl)-2-(methylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(methylamino)acetamide, or N-chloro-methylaminoacetamide, is a synthetic compound that has been used in various scientific research applications. It is a derivative of acetamide, a naturally occurring amide, and is composed of two chlorine atoms, two methyl groups, and an amine group. It is an important compound in the field of biochemistry and physiology due to its ability to interact with various biological molecules in the body.
Applications De Recherche Scientifique
N-chloro-methylaminoacetamide has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the human body, to study the mechanisms of drug action, and to study the biochemical and physiological effects of drugs on the body. It has also been used to study the effects of environmental toxins on the human body. In addition, it has been used to study the effects of hormones on the body, as well as to study the effects of various diseases on the body.
Mécanisme D'action
N-chloro-methylaminoacetamide acts by binding to various receptors in the body. It binds to the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal excitability and synaptic plasticity. It also binds to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability and synaptic plasticity. Furthermore, it binds to the serotonin receptor, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
N-chloro-methylaminoacetamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to modulate the activity of the NMDA receptor, which can lead to changes in neuronal excitability and synaptic plasticity. It has also been shown to modulate the activity of the GABA receptor, which can lead to changes in neuronal excitability and synaptic plasticity. In addition, it has been shown to modulate the activity of the serotonin receptor, which can lead to changes in mood and emotion.
Avantages Et Limitations Des Expériences En Laboratoire
N-chloro-methylaminoacetamide has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively stable compound, meaning that it can be stored and used for longer periods of time without significant degradation. Another advantage is that it is a relatively non-toxic compound, meaning that it can be used safely in laboratory experiments. One limitation is that it is a relatively expensive compound, meaning that it may not be feasible to use in large-scale experiments. Another limitation is that it is not very soluble in water, meaning that it may not be suitable for use in aqueous solutions.
Orientations Futures
N-chloro-methylaminoacetamide has a number of potential future directions for use in scientific research. One potential future direction is to use it in the development of new drugs and therapies for the treatment of various diseases and disorders. Another potential future direction is to use it to study the effects of environmental toxins on the human body. Additionally, it could be used to study the effects of hormones on the body and to study the effects of various diseases on the body. Finally, it could be used to study the mechanisms of drug action and to study the biochemical and physiological effects of drugs on the body.
Méthodes De Synthèse
N-chloro-methylaminoacetamide can be synthesized in a few different ways. One method involves the reaction of 2-chloro-4-methylbenzoyl chloride and methylamine in dimethylformamide (DMF) at room temperature. This method yields N-chloro-methylaminoacetamide in approximately 40-50% yield. Another method involves the reaction of 2-chloro-4-methylbenzoyl chloride with methylamine in aqueous ethanol at a temperature of 70-80 degrees Celsius. This method yields N-chloro-methylaminoacetamide in approximately 60-70% yield.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-11-6-9(13)12-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXLKYSTIHXEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(methylamino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2460294.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2460298.png)


![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2460301.png)

![3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2460308.png)


![1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2460313.png)
![1,3-Thiazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2460314.png)